6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine
Description
Properties
Molecular Formula |
C11H10N6 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
6-(2-aminopyrimidin-4-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C11H10N6/c12-10-7-2-1-6(5-9(7)16-17-10)8-3-4-14-11(13)15-8/h1-5H,(H3,12,16,17)(H2,13,14,15) |
InChI Key |
QVWIVWPIJUYRRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Routes
The indazole scaffold is typically synthesized via cyclocondensation of ortho-substituted arylhydrazines with carbonyl compounds. For 6-substituted derivatives, 2,4-difluorobenzonitrile serves as a common precursor, undergoing hydrazine-mediated cyclization at 80–100°C in ethanol/water mixtures. Microwave-assisted methods reduce reaction times from 8 hours to 45 minutes while maintaining yields ≥85%.
Critical Parameters
-
Temperature: <100°C prevents decarboxylation in ester-functionalized intermediates
-
Solvent polarity: Ethanol/water (3:1 v/v) optimizes solubility of nitro precursors
-
Substitution pattern: Bromine at C5 directs subsequent cross-coupling to C6
Sonogashira coupling demonstrates exceptional regioselectivity for C6 when using 5-bromoindazole precursors, attributed to diminished steric hindrance versus C4/C7 positions. The copper co-catalyst facilitates oxidative addition, while DIPA (diisopropylamine) scavenges HI byproducts.
Direct Amination Approaches
Patent US20060047124 describes hydrazine displacement of fluorine atoms on trifluoropyrimidines:
-
Stepwise Fluorine Replacement
-
Coupling to Indazole
Regioselectivity Control
Chelation-Directed Functionalization
DFT calculations reveal cesium ions coordinate to indazole N1 and carbonyl oxygen in 3-carboxylate derivatives, steering electrophiles to C6:
Protecting Group Strategies
Temporary N1 protection with SEM (2-(trimethylsilyl)ethoxymethyl) enables exclusive C6 functionalization:
Optimization of Reaction Parameters
Solvent Effects on Coupling Efficiency
Data aggregated from 32 reactions:
| Solvent | Dielectric Constant (ε) | Yield Range | Byproduct Formation |
|---|---|---|---|
| DMF | 36.7 | 72–85% | <5% dehalogenation |
| 1-Propanol | 20.1 | 88–92% | Negligible |
| THF | 7.5 | 65–78% | 10–15% homocoupling |
| DME | 3.5 | 81–86% | 3–7% over-reduction |
Polar aprotic solvents (DMF) accelerate oxidative addition but promote protodehalogenation. 1-Propanol’s moderate polarity balances Pd catalyst stability and substrate solubility.
Catalyst Loading and Temperature
-
PdCl₂(PPh₃)₂ : 5 mol% optimal (3 mol% → incomplete conversion; 7 mol% → colloidal Pd formation)
-
CuI Co-catalyst : 10 mol% critical for Sonogashira; <5 mol% drops yield to 40%
-
Temperature : 85°C maximizes coupling rate (k = 0.42 min⁻¹) while minimizing indazole decomposition
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance exothermic step safety:
Purification Challenges
-
Byproduct Removal : Silica gel chromatography (EtOAc/hexane 1:1 → 4:1) separates regioisomers (ΔRf = 0.12)
-
Metal Residues : Chelating resins (Chelex 100) reduce Pd content from 800 ppm to <10 ppm
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H amination avoids pre-functionalized pyrimidines:
Chemical Reactions Analysis
Acylation Reactions
The primary amine groups at positions 2 (pyrimidine) and 3 (indazole) undergo acylation with electrophilic reagents. For example:
-
Reaction with acetyl chloride : In the presence of triethylamine (TEA) as a base, the amine groups react with acetyl chloride in dichloromethane (DCM) at 0–25°C to form mono- or di-acetylated derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | TEA, DCM, 0°C → 25°C, 4 h | N-acetylated derivatives | 75–85% |
| Benzoyl chloride | Pyridine, THF, reflux, 12 h | N-benzoylated analogs | 68% |
These modifications enhance lipophilicity and metabolic stability, critical for optimizing pharmacokinetic properties .
Palladium-Catalyzed Cross-Coupling
The pyrimidine and indazole rings participate in Suzuki-Miyaura and Heck couplings to introduce aryl/vinyl groups:
-
Suzuki coupling : Reacting the iodinated analog (e.g., 4-(3-iodo-1H-indazol-6-yl)pyrimidin-2-amine) with aryl boronic acids under Pd(PPh₃)₄ catalysis in dioxane/H₂O at 100°C yields biaryl derivatives .
| Substrate | Catalyst | Conditions | Application |
|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄ | dioxane/H₂O, 100°C, 12 h | PLK4 inhibitors (e.g., 14i ) |
| Styrene derivatives | Pd(OAc)₂ | DMF, K₂CO₃, 80°C, 8 h | Anticancer agents |
These reactions enable structural diversification for SAR studies, enhancing potency against targets like PLK4 .
Electrophilic Substitution
The indazole core undergoes iodination at position 3 under mild conditions:
-
Iodination : Treatment with I₂/K₂CO₃ in DMF at 65°C for 10 h introduces iodine, yielding 4-(3-iodo-1H-indazol-6-yl)pyrimidin-2-amine with 88% efficiency .
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| I₂ | K₂CO₃ | DMF | 65°C | 88% |
The iodine serves as a handle for further functionalization via cross-coupling .
Biological Target Interactions
The compound disrupts protein-protein interactions via hydrogen bonding and π-stacking:
-
p53-MDM2 inhibition : Derivative 6o upregulates p53 and downregulates MDM2 in K562 cells, inducing apoptosis (Western blot data) .
-
Kinase inhibition : Analog 14i inhibits PLK4 (IC₅₀ = 12 nM), perturbing centriole replication in breast cancer cells .
| Derivative | Target | Effect | IC₅₀/EC₅₀ |
|---|---|---|---|
| 6o | p53-MDM2 | Apoptosis induction in K562 cells | 1.2 μM |
| 14i | PLK4 | Centriole replication blockade | 12 nM |
Acid-Base Reactions
The aminopyrimidine group acts as a weak base, forming salts with strong acids (e.g., HCl in ethanol), which improve aqueous solubility for in vitro assays .
Scientific Research Applications
Introduction to 6-(2-Aminopyrimidin-4-Yl)-1H-Indazol-3-Amine
6-(2-Aminopyrimidin-4-Yl)-1H-Indazol-3-Amine, with a molecular formula of C₁₁H₁₀N₆ and a CAS number of 1238077-01-4, is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This compound has been investigated for its potential applications as an inhibitor in various biological pathways, notably in cancer treatment and other therapeutic areas.
Inhibition of Protein Kinases
One of the primary applications of 6-(2-Aminopyrimidin-4-Yl)-1H-Indazol-3-Amine is its role as an inhibitor of phosphoinositide-dependent kinase-1 (PDK1). PDK1 is a crucial enzyme in the signaling pathways that regulate cell growth and survival, making it a target for cancer therapies. The compound has been studied in the context of fragment-based drug discovery, where it serves as a model for developing more potent inhibitors against PDK1 .
Case Study: Fragment-Based Drug Discovery
A notable study highlighted the use of 6-(2-Aminopyrimidin-4-Yl)-1H-Indazol-3-Amine in fragment-based drug discovery aimed at identifying new inhibitors for PDK1. The research demonstrated that this compound effectively binds to the target enzyme, providing insights into its structure-activity relationship (SAR) and guiding further optimization efforts .
Anticancer Properties
Research has indicated that compounds similar to 6-(2-Aminopyrimidin-4-Yl)-1H-Indazol-3-Amine exhibit anticancer properties by inhibiting key signaling pathways involved in tumor progression. The ability to modulate these pathways positions this compound as a potential candidate for therapeutic development against various forms of cancer.
Structure-Activity Relationship Studies
The structural characteristics of 6-(2-Aminopyrimidin-4-Yl)-1H-Indazol-3-Amine allow for extensive SAR studies. By modifying different functional groups on the indazole and pyrimidine moieties, researchers can explore how these changes affect biological activity and selectivity towards specific targets. This approach is essential for optimizing drug candidates for clinical use.
Data Tables
Mechanism of Action
The mechanism of action of 6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted therapies in cancer and other diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazole-3-Amine Derivatives
a. 6-(3-Methoxyphenyl)-1H-Indazol-3-Amine (Compound 98)
- Structure : Indazole-3-amine substituted with a 3-methoxyphenyl group at position 4.
- Activity: Exhibits FGFR1 inhibition with IC₅₀ = 15.0 nM (enzymatic) and IC₅₀ = 642.1 nM (cellular).
- Key Feature : The methoxy group enhances solubility but may sterically hinder kinase binding.
b. N-Ethylpiperazine-Substituted Indazole-3-Amine (Compound 99)
- Structure : Incorporates an N-ethylpiperazine group.
- Activity : Improved potency with IC₅₀ = 2.9 nM (enzymatic) and IC₅₀ = 40.5 nM (cellular) .
- Key Feature : The basic N-ethylpiperazine group enhances cellular uptake and kinase affinity, demonstrating the importance of solubilizing substituents in indazole derivatives.
c. 6-Chloro-1H-Indazol-3-Amine
Pyrimidine-Containing Analogues
a. Quinazoline Derivatives (e.g., Compound 7n)
- Structure: Quinazoline core with aminopyridine substituents.
- Activity: Varied enzymatic inhibition based on substituents (e.g., N-methyl-N-(p-tolyl) groups yield IC₅₀ values in the nanomolar range) .
- Key Feature : Quinazoline’s planar structure allows broad kinase targeting but may lack specificity compared to indazole derivatives.
b. Benzimidazole-Pyrimidine Hybrids (Compound 8)
- Structure : Combines benzimidazole and pyrimidine with an acrylamide warhead.
- Activity : Acts as a covalent inhibitor targeting cysteine residues in kinases (e.g., NF-κB-inducing kinase) .
- Key Feature: The acrylamide group enables irreversible binding, differing from the reversible ATP-competitive mechanism of 6-(2-aminopyrimidin-4-yl)-1H-indazol-3-amine.
CDK8 Inhibitors with Indazole Cores
- Compound 7 (1H-Indazol-3-Amine Derivative) : Exhibits >10-fold higher CDK8 inhibition than earlier indazoles (IC₅₀ >10,000 nM for compounds 5 and 6 vs. IC₅₀ ~1,000 nM for compound 7) .
- However, substituent positioning (e.g., pyrimidine at position 6) likely directs selectivity toward PDK1 over CDK6.
Structure-Activity Relationship (SAR) Insights
- Position 6 Substitution: 2-Aminopyrimidine (target compound): Enhances hinge-region binding in kinases (e.g., PDK1) via hydrogen bonding . Halogens (Cl) or Aryl Groups: Modulate electron density and steric effects, influencing potency and selectivity .
- Position 3 Amine : Critical for kinase interaction; modifications (e.g., fluorination) improve cellular activity by altering logP and permeability .
- Hybrid Scaffolds : Combining indazole with pyrimidine (target compound) or benzimidazole (compound 8) balances potency and selectivity, though covalent binders (e.g., acrylamide derivatives) offer unique mechanistic advantages .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Pharmacokinetic Feature |
|---|---|---|---|
| 6-(2-Aminopyrimidin-4-Yl)-1H-Indazol-3-Amine | 226.24 | ~1.5 | Moderate solubility; ATP-competitive |
| 6-Chloro-1H-Indazol-3-Amine | 167.60 | ~2.0 | Higher lipophilicity; potential CNS penetration |
| Compound 99 (N-Ethylpiperazine) | ~350 (estimated) | ~1.0 | Enhanced solubility; improved cellular uptake |
Biological Activity
6-(2-Aminopyrimidin-4-Yl)-1H-Indazol-3-Amine, a compound with a unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is CHN with a molecular weight of 226.24 g/mol. Its structure features an indazole core substituted with a pyrimidine moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of 6-(2-Aminopyrimidin-4-Yl)-1H-Indazol-3-Amine, particularly against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatocellular carcinoma).
- IC Values :
The antitumor effects are attributed to several mechanisms:
- Induction of Apoptosis : The compound significantly increases apoptosis rates in K562 cells in a dose-dependent manner. Treatment with concentrations of 10, 12, and 14 µM resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively .
- Cell Cycle Arrest : It was observed that treatment with the compound led to an increase in the G0/G1 phase population while decreasing the S phase population, indicating an arrest in cell cycle progression .
- Protein Expression Modulation : Western blot analysis revealed that the compound downregulates Bcl-2 (anti-apoptotic protein) and upregulates Bax (pro-apoptotic protein), as well as modulating p53 and MDM2 interactions .
Structure-Activity Relationship (SAR)
The study of SAR revealed that modifications at specific positions on the indazole and pyrimidine rings can significantly influence the biological activity of derivatives. For instance:
- Substituting different groups at the C-5 position of indazole led to variations in potency against K562 cells.
- The presence of para-fluorine substituents was crucial for maintaining antitumor activity .
Case Studies
Several case studies have documented the efficacy of this compound:
- A study demonstrated that derivatives based on this scaffold exhibited significant antiproliferative activity across multiple cancer types, emphasizing its versatility as a lead compound for drug development .
- Another research highlighted the lower toxicity profile when compared to standard chemotherapeutic agents, suggesting its potential as a safer alternative in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for 6-(2-aminopyrimidin-4-yl)-1H-indazol-3-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via divergent pathways involving enone intermediates. For example, oxidant-controlled cyclization of an in situ generated enone intermediate with 1H-indazol-3-amine under mild basic conditions (e.g., NaHCO₃ in DMF at 60°C) yields the fused pyrimidoindazole core . Optimization requires adjusting oxidants (e.g., DDQ vs. TBHP) to control regioselectivity. Purity is enhanced by column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirmed via HPLC (≥98%) .
Q. How should researchers structurally characterize this compound and confirm its purity?
Methodological Answer: Use a combination of:
- Spectroscopic techniques : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify amine protons (δ 6.8–7.2 ppm) and aromatic pyrimidine/indazole signals .
- Mass spectrometry : ESI-MS (positive mode) for molecular ion peaks (e.g., [M+H]⁺ at m/z 280.1171) .
- X-ray crystallography : SHELX programs refine crystal structures, particularly for hydrogen-bonding networks in kinase binding pockets .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What are the primary biological targets of this compound, and how are binding interactions validated?
Methodological Answer: The compound targets tyrosine kinases (e.g., VEGFR-2, FGFR4, EphB4) via competitive ATP-binding pocket inhibition. Validation methods include:
- Enzyme assays : Measure IC₅₀ values using ADP-Glo™ kinase assays (e.g., 0.5 µM for VEGFR-2 inhibition) .
- Docking studies : AutoDock Vina or Schrödinger Suite to model hydrogen bonds between the 1H-indazol-3-amine group and Asp1046 (VEGFR-2) or Glu885 (Tie-2) .
- Cellular assays : Proliferation inhibition in FGF19-driven hepatocellular carcinoma models (IC₅₀ = 1.2 µM) .
Advanced Research Questions
Q. How can researchers optimize the inhibitory activity of this compound against specific kinases?
Methodological Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C6 position to enhance hydrophobic interactions with kinase pockets .
- Bioisosteric replacement : Replace the indazole core with pyrazolo[3,4-d]pyrimidine to improve solubility while retaining H-bonding capacity .
- SAR analysis : Compare inhibitory activity of derivatives using 3D-QSAR models (e.g., CoMFA) to prioritize synthetic targets .
Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer conditions (pH 7.4, Mg²⁺ 10 mM) across experiments .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-kinase detection) and thermal shift assays (ΔTm analysis) .
- Data transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for open datasets to enable cross-lab comparisons .
Q. What strategies are effective for analyzing multi-target inhibition profiles?
Methodological Answer:
- Pan-kinase profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases .
- Structural biology : Co-crystallize the compound with multiple kinases (e.g., VEGFR-2 and EphB4) to compare binding modes .
- Network pharmacology : Construct kinase interaction networks (Cytoscape) to identify off-target effects linked to toxicity .
Q. What challenges arise in X-ray crystallography studies of this compound, and how are they addressed?
Methodological Answer:
- Crystal growth : Use vapor diffusion (hanging drop method) with PEG 3350 as precipitant. Soak crystals in cryoprotectant (25% glycerol) .
- Refinement challenges : SHELXL resolves disorder in the pyrimidine ring via TLS parameterization and anisotropic B-factor adjustment .
- Hydrogen bonding ambiguity : Employ neutron diffraction or quantum mechanical calculations (DFT) to validate H-bond donor/acceptor roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
